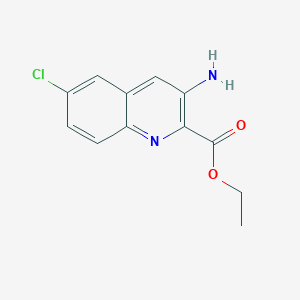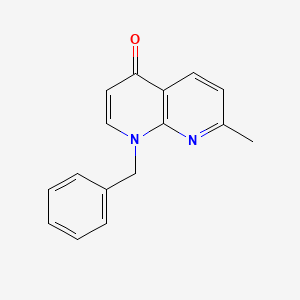
1-Benzyl-7-methyl-1,8-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-7-methyl-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a benzyl group at the 1-position and a methyl group at the 7-position.
Métodos De Preparación
The synthesis of 1,8-naphthyridines, including 1-Benzyl-7-methyl-1,8-naphthyridin-4-one, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants to form a product in a single step.
Friedländer Approach: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine ring.
Análisis De Reacciones Químicas
1-Benzyl-7-methyl-1,8-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the naphthyridine ring.
Aplicaciones Científicas De Investigación
1-Benzyl-7-methyl-1,8-naphthyridin-4-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound is utilized in the development of molecular sensors and self-assembly host-guest systems.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-7-methyl-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-7-methyl-1,8-naphthyridin-4-one can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds have a similar naphthyridine core but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds have nitrogen atoms at the 1 and 5 positions and are known for their anticancer and antimicrobial properties.
Propiedades
Número CAS |
49655-88-1 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-benzyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-8-14-15(19)9-10-18(16(14)17-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
OBBZYYCDEIXRLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C=CN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


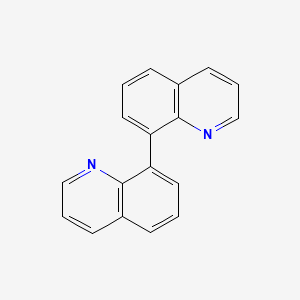

![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
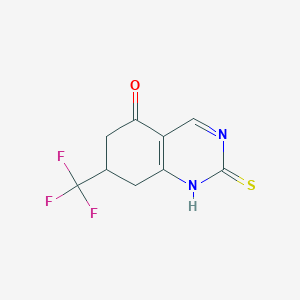
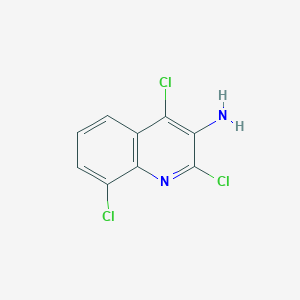
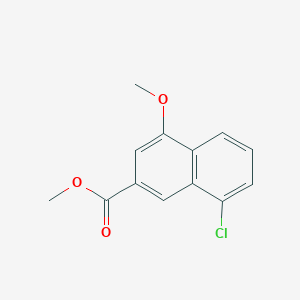


![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)
